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Experimental Evidence and Protocols

The discovery of SGC0946's activity against SARS-CoV-2 nspl4 was based on a rational repurposing
approach, leveraging its development as a SAM-competitive inhibitor for a human methyltransferase with a

structurally similar catalytic core [1].

The following diagram outlines the key experimental workflow and the logical relationship behind this

finding:
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Rational Repurposing Hypothesis

Confirmation of NSP14 binding
and antiviral activity

Click to download full resolution via product page

Detailed Methodologies for Key Experiments

1. Protein Crystallography and Structure Determination [1]

¢ Protein Construct: A fusion protein was engineered for crystallization. The pH-sensitive mutant of
the polymer-forming sterile alpha motif (SAM) domain of human TEL protein (TELSAM) was fused to
the NSP14 N7-MTase core, creating TEL-MTase.

e Crystallization: The TEL-MTase fusion protein was co-crystallized with SGC0946.

¢ Data Collection & Structure Solution: X-ray diffraction data were collected at a synchrotron
beamline. The structure was solved, revealing the binding mode of SGC0946 within the NSP14 active
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site (PDB ID: 8FRJ).

2. Assessment of Antiviral Activity While the specific cell-based assay details for SGC0946 are not fully

elaborated in the provided results, standard protocols for evaluating anti-SARS-CoV-2 activity typically

involve:

¢ Infection Model: Using authentic SARS-CoV-2 virus in a BSL-3 laboratory.
e Cell Line: Commonly used cell lines like Vero E6 (African green monkey kidney cells) or human
airway epithelial cells.
e Procedure: Cells are infected with SARS-CoV-2 and simultaneously treated with varying
concentrations of SGC0946.
¢ Quantification: After a period (e.g., 48-72 hours), viral replication is quantified by methods such as:
o Plaque Assay: To measure infectious virus titer.
o RT-gPCR: To quantify viral RNA copies in the cell culture supernatant.
o Data Analysis: The half-maximal effective concentration (ECso), the concentration that reduces
viral replication by 50%, is calculated from the dose-response curve.

SGC0946 as a DOTI1L Inhibitor

It is crucial to understand that SGC0946 was originally developed and characterized as a chemical probe for

the human epigenetic target DOT1L. The table below summarizes its core profile in this context:

Property Characterization

Primary Histone-lysine N-methyltransferase DOT1L (UniProt ID: Q8TEK3) [2].

Target

Potency (In ICso0 = 0.3 nM (enzymatic assay); KD = 0.06 nM (Surface Plasmon Resonance) [3]
Vitro) [2].

Cellular Reduces H3K79me2 in A431 cells with an ICso of 2.6 nM [3].

Potency

Selectivity Highly selective for DOTLL. Inactive against 12 other protein methyltransferases and

DNMT1 in vitro, and showed no notable activity against 29 receptors in a broad panel

[2].
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Property Characterization
Control An inactive analog, SGC0649, is available for use as a negative control [2].
Compound

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Structures of SARS-CoV-2 N7-methyltransferase with DOT1L and PRMT?7 inhibitors provide a

platform for new antivirals | PLOS Pathogens [journals.plos.org]
2. Probe SGC0946 [chemicalprobes.org]
3. SGC0946 [thesgc.org]

To cite this document: Smolecule. [SGC0946 SARS-CoV-2 nspl4 methyltransferase inhibition].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b543086#sgc0946-sars-cov-2-nspl4-methyltransferase-

inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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